molecular formula C17H15N3O3S B2602718 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 896344-43-7

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2602718
CAS No.: 896344-43-7
M. Wt: 341.39
InChI Key: XNWWDQGSYYOPBQ-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. This molecule is designed for research applications, particularly in the field of anticancer drug discovery. The 1,3,4-oxadiazole pharmacophore is recognized as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence the compound's interaction with biological targets . Compounds based on this scaffold have demonstrated mechanism-based anticancer activity by inhibiting crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structure incorporates a 2-methoxyphenyl substitution on the oxadiazole ring, a feature present in other biologically active derivatives, and a 3-(methylsulfanyl)benzamide group, which may contribute to additional target binding through hydrophobic or hydrogen bonding interactions . Researchers can utilize this compound as a key intermediate or a lead compound for further structural optimization in developing novel therapeutic agents. Its value lies in its potential to help elucidate new pathways for targeting various cancers and other diseases. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-9-4-3-8-13(14)16-19-20-17(23-16)18-15(21)11-6-5-7-12(10-11)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWWDQGSYYOPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. For instance, studies have shown that certain oxadiazole derivatives exhibit IC50 values below 100 μM against these cell lines, indicating significant cytotoxicity .
  • Enzyme Inhibition
    • N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases. These enzymes play crucial roles in DNA replication and transcription regulation, making them important targets for anticancer drugs .
  • Anti-inflammatory Properties
    • The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that contributes to inflammation and pain . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

StudyObjectiveFindings
Evaluate anticancer activityDemonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values < 100 μM.
Investigate enzyme inhibitionFound to inhibit topoisomerase activity, suggesting potential as a chemotherapeutic agent.
Assess anti-inflammatory effectsShowed selective COX-2 inhibition, indicating potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related 1,3,4-oxadiazole and thiadiazole derivatives, emphasizing substituent effects and biological activities:

Compound Name Key Substituents Biological Activity/Target Activity Data Reference
Target Compound : N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide 2-Methoxyphenyl (oxadiazole); 3-SCH₃ (benzamide) Hypothesized: Antiviral/antifungal Not explicitly reported N/A
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl (oxadiazole); sulfamoyl Antifungal (C. albicans); Thioredoxin reductase MIC: 50 µg/mL (C. albicans)
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl (oxadiazole); sulfamoyl Antifungal (C. albicans) MIC: 100 µg/mL (C. albicans)
Compound 97 : N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide Methylsulfanyl; phenylamino-thiadiazole Antiviral (Influenza A H3N2) EC₅₀: 20–40 µM
Compound 18 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide Thiomethoxy (SCH₃); dihydrodioxin Ca²⁺/calmodulin inhibition IC₅₀: 0.8 µM (calmodulin)
Compound 21 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide Bromo (benzamide); dihydrodioxin Ca²⁺/calmodulin inhibition IC₅₀: 1.2 µM (calmodulin)

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenylmethyl in LMM3. Positional isomerism (2- vs. 4-methoxy) may influence target binding, as seen in LMM5’s antifungal efficacy .
  • The methylsulfanyl (SCH₃) group in the target compound and Compound 97 is associated with antiviral activity, particularly against Influenza A H3N2 . This suggests that sulfur-containing groups enhance interaction with viral proteins.

Scaffold Comparison :

  • 1,3,4-Oxadiazoles vs. Thiadiazoles : The target compound’s oxadiazole scaffold is structurally rigid, favoring enzyme inhibition (e.g., thioredoxin reductase in LMM5/LMM11) . In contrast, Compound 97’s thiadiazole scaffold may improve antiviral activity due to enhanced electronic properties .

Enzyme Inhibition :

  • Compounds with sulfamoyl groups (e.g., LMM5, LMM11) exhibit stronger antifungal activity, likely due to interactions with fungal thioredoxin reductase . The target compound lacks this group, which may limit its antifungal potency.
  • Calmodulin inhibitors (e.g., Compound 18, 21) demonstrate that electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance enzyme inhibition . The target compound’s methylsulfanyl group is less electron-withdrawing, suggesting divergent targets.

Antiviral Activity: Compound 97’s EC₅₀ of 20–40 µM against Influenza A H3N2 highlights the role of methylsulfanyl and phenylamino-thiadiazole groups in viral replication inhibition .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both oxadiazole and benzamide moieties, which are known for their therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for its antiproliferative effects against various cancer cell lines.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has shown significant cytotoxicity against a range of cancer cell lines:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)< 10
MCF-7 (breast cancer)15
HepG2 (liver cancer)12

The compound's effectiveness was compared with standard chemotherapeutic agents like doxorubicin, demonstrating comparable or superior activity in certain cases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : In a study involving zebrafish embryos, this compound demonstrated low toxicity while maintaining significant antiproliferative effects. The results indicated that the compound could be developed for therapeutic use without severe side effects .
  • Structure-Activity Relationship (SAR) : An investigation into the SAR revealed that modifications on the phenyl ring significantly impacted the biological activity. Substituents such as methyl and methoxy groups enhanced the compound's potency against cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the oxadiazole ring via cyclization of 2-methoxyphenylhydrazide with cyanogen bromide or via microwave-assisted methods to enhance efficiency .
  • Step 2 : Coupling the oxadiazole-2-amine intermediate with 3-(methylsulfanyl)benzoyl chloride using sodium hydride in dry THF .
  • Characterization : Confirm intermediates via 1H^1H NMR and 13C^{13}C NMR (e.g., oxadiazole ring protons appear at δ 8.1–8.3 ppm) and final product purity via HPLC (≥95% purity) .

Q. How is the compound’s initial biological activity screened, and what assays are prioritized?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., Candida spp.), comparing efficacy to reference drugs like itraconazole .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50_{50} values. Substituents like the methylsulfanyl group enhance cytotoxicity via thiol-mediated redox interference .

Q. What methods are used to determine solubility, stability, and storage conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. LogP values (~3.2) predict moderate lipophilicity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C under inert atmosphere to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogues (e.g., 4-chlorophenyl vs. 2-methoxyphenyl substituents). The 2-methoxy group enhances membrane permeability (logP reduction by ~0.5 vs. chloro-substituted derivatives), while methylsulfanyl improves thiol-mediated enzyme inhibition .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to E. coli enoyl-ACP reductase (FabI), a target for antimicrobial activity .

Q. What experimental strategies identify the compound’s molecular targets and mechanism of action?

  • Methodological Answer :
  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from bacterial lysates, followed by LC-MS/MS identification .
  • Enzyme Inhibition : Test against cysteine proteases (e.g., caspase-3) via fluorometric assays. The methylsulfanyl group may act as a reversible inhibitor by forming disulfide bonds .

Q. How can contradictory data in biological efficacy across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC variations (e.g., higher activity against Sporothrix spp. vs. C. auris) by normalizing assay conditions (e.g., pH, inoculum size) .
  • Resistance Studies : Serial passage assays under sub-MIC concentrations to identify mutations (e.g., FabI gene mutations in S. aureus) causing reduced susceptibility .

Q. What crystallographic techniques validate the compound’s structure and interaction with targets?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). Refine structures using SHELXL (R-factor < 0.05) to confirm oxadiazole planarity and hydrogen-bonding interactions .
  • Cocrystallization : Soak target proteins (e.g., FabI) with the compound and solve structures at 1.8–2.0 Å resolution to map binding pockets .

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